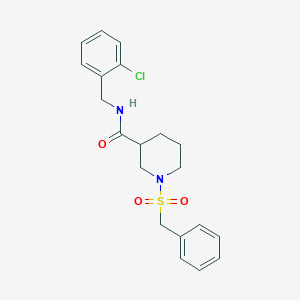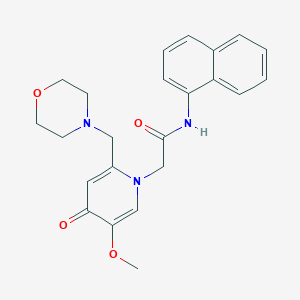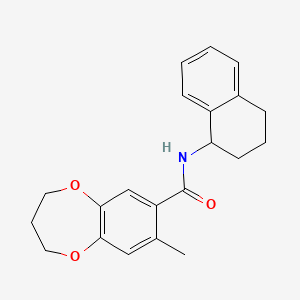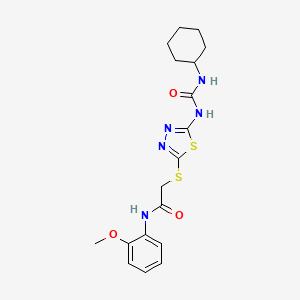![molecular formula C22H23ClN2O5 B11240702 methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11240702.png)
methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a condensation reaction between an appropriate aldehyde and an amine.
Cyclization: The intermediate product undergoes cyclization to form the pyrano[3,2-c]pyridine core.
Functional Group Introduction:
Esterification: The final step is the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Addition: The compound can undergo addition reactions, particularly at the double bonds within the pyrano[3,2-c]pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens, nucleophiles like amines or thiols
Addition Reagents: Hydrogen gas (H₂) with a catalyst, such as palladium on carbon (Pd/C)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its diverse functional groups. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound may be used in the synthesis of specialty chemicals, polymers, and other materials. Its unique properties can be exploited to develop new products with specific characteristics.
作用机制
The mechanism of action of methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- Methyl 2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
- Methyl 2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
Uniqueness
The uniqueness of methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate lies in its specific combination of functional groups and its structural framework. This combination imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds.
属性
分子式 |
C22H23ClN2O5 |
|---|---|
分子量 |
430.9 g/mol |
IUPAC 名称 |
methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C22H23ClN2O5/c1-12-9-16-18(21(26)25(12)11-15-7-4-8-29-15)17(13-5-3-6-14(23)10-13)19(20(24)30-16)22(27)28-2/h3,5-6,9-10,15,17H,4,7-8,11,24H2,1-2H3 |
InChI 键 |
JPIWEYDYKWSXRG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=CC=C3)Cl)C(=O)N1CC4CCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B11240620.png)

![4-ethoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B11240635.png)
![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11240636.png)

![4-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine](/img/structure/B11240649.png)
![N-(2,4-dimethoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11240664.png)

![Ethyl 4-[(2-{[6-(4-methoxyphenyl)pyridazin-3-YL]oxy}ethyl)sulfamoyl]benzoate](/img/structure/B11240680.png)

![N-(2-methoxybenzyl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11240698.png)

![1,1'-[6-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11240710.png)
![N-(3,5-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11240715.png)
